(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

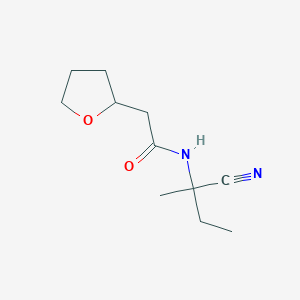

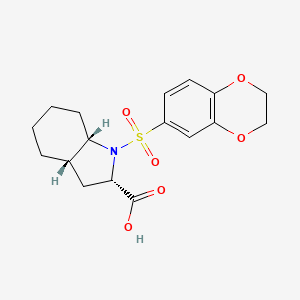

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is a chemical compound with the molecular formula C6H14O2S3 and a molecular weight of 214.36 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Sbmte, also known as 1,1’-sulfonylbis [2- (methylthio)ethane], is a metabolite of sulfur mustard (SM), a chemical warfare agent . SM primarily targets the eyes, respiratory tract, and skin, acting as an alkylating vesicant .

Mode of Action

Sbmte is a β-Lyase metabolite of SM . SM is a bifunctional alkylating vesicant that has cytotoxic, teratogenic, mutagenic, and carcinogenic effects on humans . It interacts with its targets by alkylating DNA and proteins, leading to cell death .

Biochemical Pathways

The biochemical pathway of Sbmte involves the metabolism of SM. After exposure to SM, the body metabolizes it into various metabolites, including Sbmte . This process involves the glutathione/β-lyase pathway, where SM is metabolized into Sbmte and other metabolites .

Pharmacokinetics

The pharmacokinetics of Sbmte involves its formation from SM and its excretion in urine . After exposure to SM, Sbmte is formed as a metabolite and excreted in the urine . The detection of Sbmte in urine is used as a biomarker for SM exposure .

Result of Action

The result of Sbmte’s action is indicative of SM exposure. The presence of Sbmte in urine is a clear sign of SM exposure . After a symptom-free latency period, which depends on the total absorbed dose, typical ocular, respiratory, cutaneous, and hematological symptoms of SM exposure could be observed .

Biochemical Analysis

Biochemical Properties

Sbmte is a metabolite of sulfur mustard, produced through β-lyase metabolic pathways . It interacts with various enzymes and proteins in the body, serving as a definitive analyte for the detection of sulfur mustard exposure .

Cellular Effects

The presence of Sbmte in the body signifies exposure to sulfur mustard, which can have profound effects on various types of cells and cellular processes . Sulfur mustard can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sbmte itself does not exert effects at the molecular level. Instead, its presence indicates the action of sulfur mustard. Sulfur mustard is a bifunctional alkylating vesicant that can cause DNA and protein damage, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Sbmte can be detected in human urine approximately two weeks after exposure to sulfur mustard . This detection is crucial for the retrospective verification of sulfur mustard exposure in victims of chemical terrorism .

Metabolic Pathways

Sbmte is involved in the β-lyase metabolic pathways of sulfur mustard . It interacts with various enzymes in these pathways, serving as a key biomarker for sulfur mustard exposure .

Transport and Distribution

Sulfur mustard, the parent compound of Sbmte, can diffuse across cell membranes and distribute widely in the body .

Subcellular Localization

Sulfur mustard, the parent compound of Sbmte, can interact with various subcellular components, including DNA and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) typically involves the reaction of ethane-2,1-diyl with methylsulfane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is scaled up using optimized reaction conditions. This includes the use of large reactors, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of (Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) .

Scientific Research Applications

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is utilized in studies involving metabolic pathways and enzyme interactions.

Comparison with Similar Compounds

Similar Compounds

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane)-13C4: An isotopically labeled form used in metabolic research.

Bis(methylsulfinylethyl)sulfone: A sulfur mustard metabolite with similar structural features.

Uniqueness

(Sulfonylbis(ethane-2,1-diyl))bis(methylsulfane) is unique due to its specific chemical structure and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name |

1-methylsulfanyl-2-(2-methylsulfanylethylsulfonyl)ethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRNRNZPCBFCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCS(=O)(=O)CCSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is 1,1′-sulfonylbis[2-(methylthio)ethane] (SBMTE) and why is it important?

A: 1,1′-sulfonylbis[2-(methylthio)ethane] (SBMTE) is a metabolite of sulfur mustard (HD), a highly toxic chemical warfare agent. SBMTE is particularly important because it serves as a definitive biomarker for sulfur mustard exposure. [] This means its presence in urine unequivocally confirms exposure to HD, even weeks after the initial contact. []

Q2: How is SBMTE formed in the body?

A: Following sulfur mustard exposure, the body attempts to detoxify the agent through various metabolic pathways. One pathway involves conjugation with glutathione, followed by enzymatic transformation by β-lyase enzymes. This process ultimately leads to the formation of SBMTE and related metabolites like 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE) and 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE). [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2500768.png)

![2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2500771.png)

![6,14,14-trimethyl-10-[(E)-2-phenylethenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2500784.png)